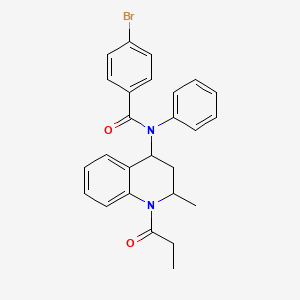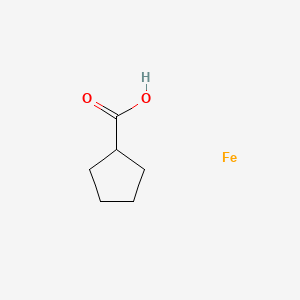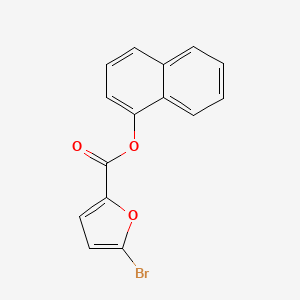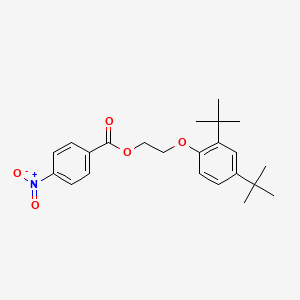
2',6'-dimethyl-N,N'-diphenyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by its unique structure, which includes two pyridine rings connected by a dihydro bridge, with dimethyl and diphenyl substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with benzaldehyde derivatives under acidic conditions, followed by reduction and amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products
The major products formed from these reactions include various substituted bipyridine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is utilized in the development of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide
- 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide
- 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Uniqueness
Compared to similar compounds, 2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide is unique due to its bipyridine structure and the presence of both dimethyl and diphenyl groups
特性
分子式 |
C26H24N4O2 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
2,6-dimethyl-3-N,5-N-diphenyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-17-22(25(31)29-20-11-5-3-6-12-20)24(19-10-9-15-27-16-19)23(18(2)28-17)26(32)30-21-13-7-4-8-14-21/h3-16,24,28H,1-2H3,(H,29,31)(H,30,32) |
InChIキー |
VGGLKCSGRJYUHF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B12453547.png)
![4-[4-(2-Phenoxyacetamido)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12453554.png)


![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B12453573.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B12453575.png)
![4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12453580.png)

![1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12453612.png)
![3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12453616.png)
![N'-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine](/img/structure/B12453622.png)

![1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B12453630.png)

